molecular formula C22H25N5O4 B2479299 N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide CAS No. 1775354-12-5

N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide

Cat. No.: B2479299
CAS No.: 1775354-12-5
M. Wt: 423.473
InChI Key: BQXYMAGQDFGIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide is a structurally complex heterocyclic compound featuring a pyrimidoazepine core fused with a 1,3-dioxo moiety and substituted with a 5-methyl-1,2,4-oxadiazole ring. The acetamide group at the 2-position is further modified with a 3,4-dimethylphenyl substituent.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-13-8-9-16(11-14(13)2)24-18(28)12-27-21(29)19(20-23-15(3)31-25-20)17-7-5-4-6-10-26(17)22(27)30/h8-9,11H,4-7,10,12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXYMAGQDFGIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide typically involves multiple steps, including the formation of the pyrimido[1,6-a]azepine core, the introduction of the oxadiazole moiety, and the final acetamide functionalization. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions vary but often include specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining pyrimidoazepine and oxadiazole motifs. Below is a detailed comparison with analogs from recent literature and commercial databases:

Table 1: Structural and Functional Comparison with Analogs

Compound Name/Structure Molecular Weight Key Substituents Reported Biological Activity References
Target Compound 481.5 g/mol 3,4-dimethylphenyl, 5-methyl-1,2,4-oxadiazole Not explicitly reported (structural inference suggests kinase inhibition)
N-(2,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrimido[1,6-a]azepin-2-yl]acetamide 481.5 g/mol 2,4-dimethylphenyl (positional isomer) Supplier-listed (Ambeed, Inc.); no explicit activity data
2-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylthio)-N-(substituted phenyl)acetamide derivatives 350–420 g/mol Pyridinyl-oxadiazole, variable phenyl groups Antimicrobial, anti-inflammatory (IC50: 1.2–8.7 µM for COX-2 inhibition)
N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide 468.5 g/mol Benzoxazolo-oxazine core, pyridinyl-oxadiazole Potent PI3K/mTOR inhibitor (IC50: <10 nM)
N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives 390–450 g/mol Chloro-methoxyphenyl, oxadiazole-thioether Lipoxygenase inhibitors (IC50: 0.8–12.4 µM)

Key Findings from Comparative Analysis

Structural Variations and Bioactivity: The target compound shares a 5-methyl-1,2,4-oxadiazole substituent with N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide (Compound 60 in ), which exhibits nanomolar inhibition of PI3K/mTOR pathways. This suggests the oxadiazole ring contributes to target binding, though the pyrimidoazepine core may alter selectivity. Positional isomerism in the dimethylphenyl group (3,4- vs. 2,4-dimethylphenyl, as seen in ) could influence solubility and receptor interactions. For example, 3,4-substitution may enhance aromatic stacking compared to 2,4-substitution.

However, this may also increase molecular weight (>480 g/mol), affecting bioavailability.

Comparative Pharmacological Profiles :

  • Lipoxygenase inhibition : Analogous N-substituted acetamides with oxadiazole-thioether linkers (e.g., ) show low micromolar IC50 values, but the target compound’s fused heterocycles may shift activity toward kinase targets.
  • Antimicrobial activity : Pyridinyl-oxadiazole derivatives () exhibit antibacterial effects, but the target compound’s bulky core likely limits penetration through bacterial membranes.

Biological Activity

N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. The structure incorporates a dimethylphenyl group and a pyrimidoazepin moiety with oxadiazole derivatives known for their pharmacological properties.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

N 3 4 dimethylphenyl 2 4 5 methyl 1 2 4 oxadiazol 3 yl 1 3 dioxo 1H 2H 3H 5H 6H 7H 8H 9H pyrimido 1 6 a azepin 2 yl acetamide\text{N 3 4 dimethylphenyl 2 4 5 methyl 1 2 4 oxadiazol 3 yl 1 3 dioxo 1H 2H 3H 5H 6H 7H 8H 9H pyrimido 1 6 a azepin 2 yl acetamide}

This structure suggests potential interactions with various biological targets due to the presence of multiple functional groups that may influence its reactivity and binding affinity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrimidine derivatives. For instance:

  • A related compound demonstrated significant inhibitory activity against various cancer cell lines including HEPG2 (liver), MCF7 (breast), and SW1116 (colon) with an IC50 value of 1.18 µM .
  • Another study reported that compounds with similar structures inhibited growth in leukemia and melanoma cell lines with notable potency (IC50 values ranging from 0.67 to 3.45 µM) .

These findings suggest that this compound may exhibit comparable or superior anticancer activity.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Interaction : The structural components may allow for binding to specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
  • Molecular Docking Studies : Preliminary molecular docking studies indicate potential high-affinity interactions with targets such as EGFR and Src kinases .

Case Studies

Several case studies have been conducted to evaluate the efficacy of related compounds in vivo:

StudyCompoundCancer TypeIC50 Value (µM)Reference
1Compound ABreast Cancer1.18 ± 0.14
2Compound BColon Cancer0.67
3Compound CMelanoma0.96

These studies provide a framework for understanding the potential therapeutic applications of N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,...].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.